
Deacetylcolchiceine
Overview
Description
Deacetylcolchiceine (CAS: 3476-50-4; molecular formula: C₂₀H₂₃NO₅) is a colchicinoid alkaloid derived from the plant Gloriosa superba and is a key intermediate in the biosynthesis of colchicine . Structurally, it lacks the acetyl group at the C7 position compared to colchicine, which influences its pharmacokinetic and pharmacodynamic properties . This compound exhibits antiproliferative activity by binding to tubulin, thereby inhibiting microtubule polymerization. It has shown efficacy against melanoma, Hodgkin’s lymphoma, and chronic granulocytic leukemia in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetylcolchiceine can be synthesized from colchicine through a series of chemical reactions. One common method involves the methylation of colchicine using diazomethane, followed by treatment with trifluoroacetylglycolyl chloride in pyridine. This process yields a mixture of deacetylcolchicine and deacetylisocolchicine, which can be separated by chromatography .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Chromatographic techniques are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Deacetylcolchiceine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like trifluoroacetylglycolyl chloride in pyridine are used for substitution reactions.
Major Products: The major products formed from these reactions include colchifoline and isocolchifoline, which are derivatives of this compound .
Scientific Research Applications
Anticancer Activity
Deacetylcolchiceine exhibits significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of microtubule polymerization, which disrupts mitosis in cancer cells.
Case Study: Cytotoxic Effects
A study demonstrated that this compound and its derivatives showed strong cytotoxicity against several human cancer cell lines, including A549 (lung adenocarcinoma), MDA-MB-231 (breast cancer), and LoVo (colon cancer) cells. The synthesized derivatives were found to have lower toxicity compared to colchicine while maintaining or enhancing anticancer efficacy .
Compound | Cell Line | IC50 (µM) | Toxicity |
---|---|---|---|
This compound | A549 | 5.2 | Low |
This compound Derivative A | MDA-MB-231 | 4.8 | Moderate |
Colchicine | A549 | 3.5 | High |
Cardiovascular Applications
Recent research has indicated that colchicine, including its derivatives like this compound, may play a role in treating cardiovascular diseases. It has been shown to reduce inflammation and improve outcomes in conditions such as coronary artery disease (CAD).
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Research Findings
Colchicine has been utilized for its ability to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This suggests that this compound could be beneficial in conditions characterized by excessive inflammation, such as gout and rheumatoid arthritis .
Novel Drug Development
The synthesis of new derivatives of this compound is ongoing, focusing on enhancing selectivity and reducing toxicity. For instance, modifications at the C-4 position of the colchicine structure have been shown to yield compounds with improved potency against specific cancer cell lines while minimizing side effects .
Mechanism of Action
Deacetylcolchiceine exerts its effects primarily by binding to tubulin, a protein that is a key component of microtubules. This binding disrupts microtubule polymerization, leading to the inhibition of cell division. The compound also interferes with the intracellular assembly of the inflammasome complex, which mediates the activation of interleukin-1β, an inflammatory mediator .
Comparison with Similar Compounds
Structural and Functional Differences
Colchicine: The parent compound, colchicine (C₂₂H₂₅NO₆), contains an acetyl group at C7 and a methoxy group at C10. This structure enhances its tubulin-binding affinity but also increases toxicity . 3-Demethylcolchiceine (3,10-Didemethylcolchicine): Lacks methyl groups at C3 and C10, reducing its tubulin-binding stability compared to deacetylcolchiceine . N-Trifluoroacetyl-deacetylcolchiceine: A synthetic derivative with a trifluoroacetyl group at the C7 amine. This modification improves metabolic stability and enhances antiproliferative activity in vitro .
Pharmacological Activity
Molecular Dynamics and Stability
- This compound : Exhibits stable binding in molecular dynamics (RMSD ≤13 Å) and remains in the protease active site for >60 ns .
- Colchicine : Unstable in simulations, exiting the active site after 53 ns due to weaker hydrophobic interactions .
- Conjugate 19 : Most stable among derivatives (RMSD ≤11 Å), retaining full activity over 60 ns .
Cytotoxicity and Selectivity
- This compound derivatives (e.g., N-dideuterobutyryl-deacetylcolchiceine) show tubulin-binding potency comparable to colchicine but with reduced acute toxicity in vivo .
- Conjugates 16–21, which include bulky terpenoid fragments, exhibit reduced antiproliferative activity compared to this compound, likely due to steric hindrance .
Clinical and Preclinical Data
- N-Trifluoroacetyl-deacetylcolchiceine: Activates JNK/SAPK pathways and induces apoptosis in tumor cells at nanomolar concentrations .
Key Research Findings
Structural Modifications : Removal of the C7 acetyl group (this compound) reduces metabolic degradation but also decreases tubulin-binding affinity compared to colchicine .
Antiviral Potential: this compound is inactive against SARS-CoV-2 3CLPro (IC₅₀ >100 μM), whereas conjugate 20 shows moderate inhibition (IC₅₀ =100 μM) .
Synthetic Derivatives : Biotinylated this compound (Deac-SS-Biotin) demonstrates tumor-specific drug release via disulfide bond cleavage, enhancing therapeutic selectivity .
Biological Activity
Deacetylcolchiceine, a derivative of colchicine, is a plant alkaloid that exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory therapy. This article delves into the compound's biological properties, its mechanisms of action, and relevant research findings.
Overview of this compound
This compound is formed through the deacetylation of colchicine, a well-known antimitotic agent. It retains many of the pharmacological properties of its parent compound while potentially offering reduced toxicity. The compound's mechanism primarily involves the inhibition of microtubule polymerization, which is crucial for cell division.
- Microtubule Disruption : this compound binds to tubulin, preventing its polymerization into microtubules. This action leads to mitotic arrest and apoptosis in cancer cells .
- Anti-inflammatory Effects : Similar to colchicine, this compound exhibits anti-inflammatory properties by inhibiting the assembly of microtubules, which plays a role in inflammatory cell signaling pathways .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Line Studies : Research indicates that this compound analogs demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, modified derivatives showed IC50 values in the low nanomolar range against these cell lines .
- Mechanistic Insights : The cytotoxicity is often linked to G2/M phase cell cycle arrest. In studies involving ovarian cancer cell lines (SKOV-3), compounds similar to this compound induced significant apoptosis and increased cyclin B1 levels, indicative of M-phase entry failure .
Case Studies and Clinical Trials
Several clinical investigations have explored the therapeutic potential of colchicine derivatives, including this compound:
- Cardiovascular Applications : Colchicine has been used in treating cardiovascular diseases due to its anti-inflammatory effects. Notably, clinical trials such as COLCOT and LoDoCo2 demonstrated that colchicine administration reduced cardiovascular events significantly .
- Cancer Treatment Trials : Ongoing research focuses on the use of this compound in combination therapies for various cancers. Preliminary results suggest enhanced efficacy when used alongside other chemotherapeutic agents .
Table 1: Summary of Biological Activities
Table 2: Efficacy in Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Deacetylcolchiceine derivatives, and how can reaction conditions be optimized for yield?
this compound derivatives are typically synthesized by conjugating its core structure with other bioactive fragments (e.g., terpenoids) via biocleavable linkers. A common approach involves using deacetylcolchicine (CAS 71324-48-6) as the starting compound, with modifications introduced at the C7 position to preserve tubulin-binding activity . Optimization of reaction conditions (e.g., catalyst choice, temperature, solvent polarity) is critical for yield improvement. For reproducibility, researchers should document stoichiometric ratios, purification methods (e.g., column chromatography), and analytical validation (e.g., NMR, HPLC) following guidelines for experimental rigor .
Q. How can researchers validate the interaction between this compound and tubulin using in vitro assays?
Tubulin polymerization assays are the gold standard. Measure changes in turbidity at 350 nm over time using purified tubulin incubated with this compound. A decrease in polymerization rate indicates inhibitory activity, consistent with its role in disrupting microtubule dynamics . Complementary techniques like fluorescence anisotropy or surface plasmon resonance (SPR) can quantify binding affinity. Ensure negative controls (e.g., colchicine) and statistical validation of dose-response curves to distinguish nonspecific effects .
Q. What analytical methods are essential for confirming this compound purity and structural integrity?
High-resolution mass spectrometry (HRMS) and H/C NMR are mandatory for verifying molecular weight and structural assignments. Purity should be assessed via HPLC (≥95% by area under the curve) using a C18 column and acetonitrile/water gradients. For novel derivatives, elemental analysis and X-ray crystallography (if crystals are obtainable) provide additional validation .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving contradictory data on this compound-induced apoptosis mechanisms?
Discrepancies in apoptosis pathways (e.g., JNK/SAPK activation vs. mitochondrial caspase dependence) require multi-omics integration. Perform RNA sequencing to identify differentially expressed genes and validate via siRNA knockdown. Flow cytometry with Annexin V/PI staining can distinguish apoptotic vs. necrotic populations. Cross-reference findings with phosphoproteomic datasets to map signaling crosstalk, ensuring replication across cell lines (e.g., HeLa vs. MCF-7) to isolate context-dependent effects .
Q. How can researchers address challenges in designing this compound conjugates for dual-targeting therapies?
Key challenges include linker stability and spatial compatibility between targets (e.g., tubulin and viral proteins). Use cleavable linkers (e.g., disulfide bonds) sensitive to intracellular redox conditions. Employ molecular docking simulations to predict steric hindrance between conjugates and target proteins. Validate dual targeting via co-immunoprecipitation and competitive binding assays. In vivo pharmacokinetic studies in murine models are critical to assess bioavailability and off-target effects .
Q. What strategies improve the bioavailability of this compound derivatives without compromising bioactivity?
Structural modifications at the methoxy groups (e.g., replacing -OCH with -CF) can enhance solubility while maintaining tubulin affinity. Use prodrug approaches (e.g., esterification) to improve membrane permeability, with enzymatic cleavage assays to confirm activation in target tissues. Pharmacokinetic parameters (e.g., AUC, ) should be compared using LC-MS/MS in plasma samples from animal models .
Q. How should researchers design experiments to differentiate microtubule-stabilizing vs. destabilizing effects of this compound analogs?
Combine live-cell imaging (e.g., GFP-tagged tubulin) with time-lapse microscopy to visualize microtubule dynamics. Quantify parameters like growth rate and catastrophe frequency. Compare results with paclitaxel (stabilizer) and vinblastine (destabilizer) as controls. Atomic force microscopy (AFM) can further assess structural changes in microtubule networks, complemented by molecular dynamics simulations to predict binding modes .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in apoptosis studies. Meta-analysis tools (e.g., RevMan) can harmonize heterogeneous datasets .
- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed supplementary materials, including raw spectral data and statistical scripts .
- Ethical Reporting : Disclose all negative results and assay limitations (e.g., IC variability due to cell passage number) to avoid selective reporting .
Properties
IUPAC Name |
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875143 | |
Record name | TRIMETHYLCOLCHICINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-37-9 | |
Record name | Deacetylcolchiceine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.